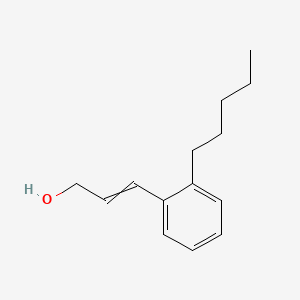
2-Heptyl-3-methylcyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Heptyl-3-methylcyclopentan-1-one is an organic compound with the molecular formula C13H24O It is a cyclopentanone derivative, characterized by a heptyl group at the second position and a methyl group at the third position on the cyclopentanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-3-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of 3-methylcyclopentanone with heptyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
2-Heptyl-3-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO for alkylation reactions.
Major Products Formed
Oxidation: Formation of heptanoic acid and 3-methylcyclopentanone.
Reduction: Formation of 2-heptyl-3-methylcyclopentanol.
Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.
科学研究应用
2-Heptyl-3-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance and flavor industry due to its unique odor profile.
作用机制
The mechanism of action of 2-Heptyl-3-methylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
2-Methylcyclopentanone: A simpler analog with a single methyl group on the cyclopentanone ring.
3-Methylcyclopentanone: Another analog with a methyl group at the third position.
2-Heptylcyclopentanone: Similar structure but lacks the methyl group at the third position.
Uniqueness
2-Heptyl-3-methylcyclopentan-1-one is unique due to the presence of both heptyl and methyl groups on the cyclopentanone ring, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications in synthesis and industry.
属性
CAS 编号 |
50398-03-3 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC 名称 |
2-heptyl-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C13H24O/c1-3-4-5-6-7-8-12-11(2)9-10-13(12)14/h11-12H,3-10H2,1-2H3 |
InChI 键 |
JCBYDLVEZFXPJB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1C(CCC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)


![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)



![15,15'-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane)](/img/structure/B14653817.png)

